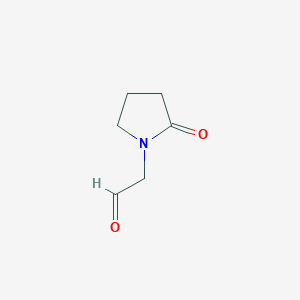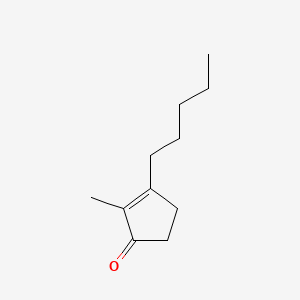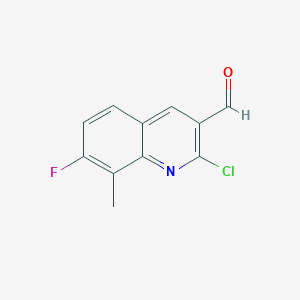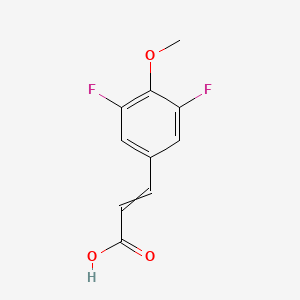
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6 and a molecular weight of 232.939 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved through several methods. One common approach involves the reaction of hexafluorobutene with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the functional groups attached to the butene backbone.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex fluorinated compounds.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing pathways such as halogenation and nucleophilic substitution. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be compared to other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Saturated version, which does not participate in addition reactions due to the absence of a double bond.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving halogenation and nucleophilic substitution.
Propriétés
Formule moléculaire |
C4Cl2F6 |
|---|---|
Poids moléculaire |
232.94 g/mol |
Nom IUPAC |
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12 |
Clé InChI |
XDIDQEGAKCWQQP-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)










![Tert-butyl 7-methyloctahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B8767946.png)
